

NVP-TAE 226 working concentration for glioma cell lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

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NVP-TAE 226 Application Notes for Glioma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

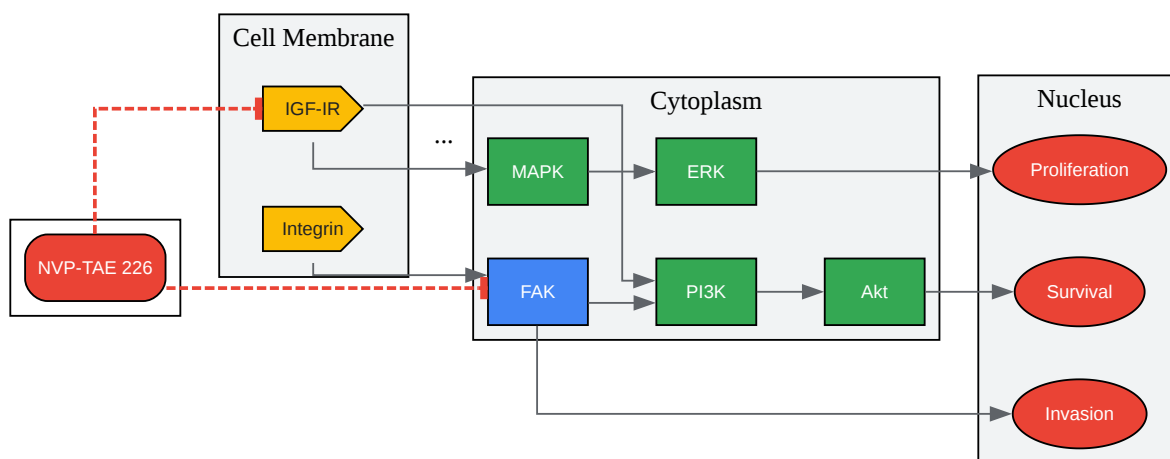
Introduction

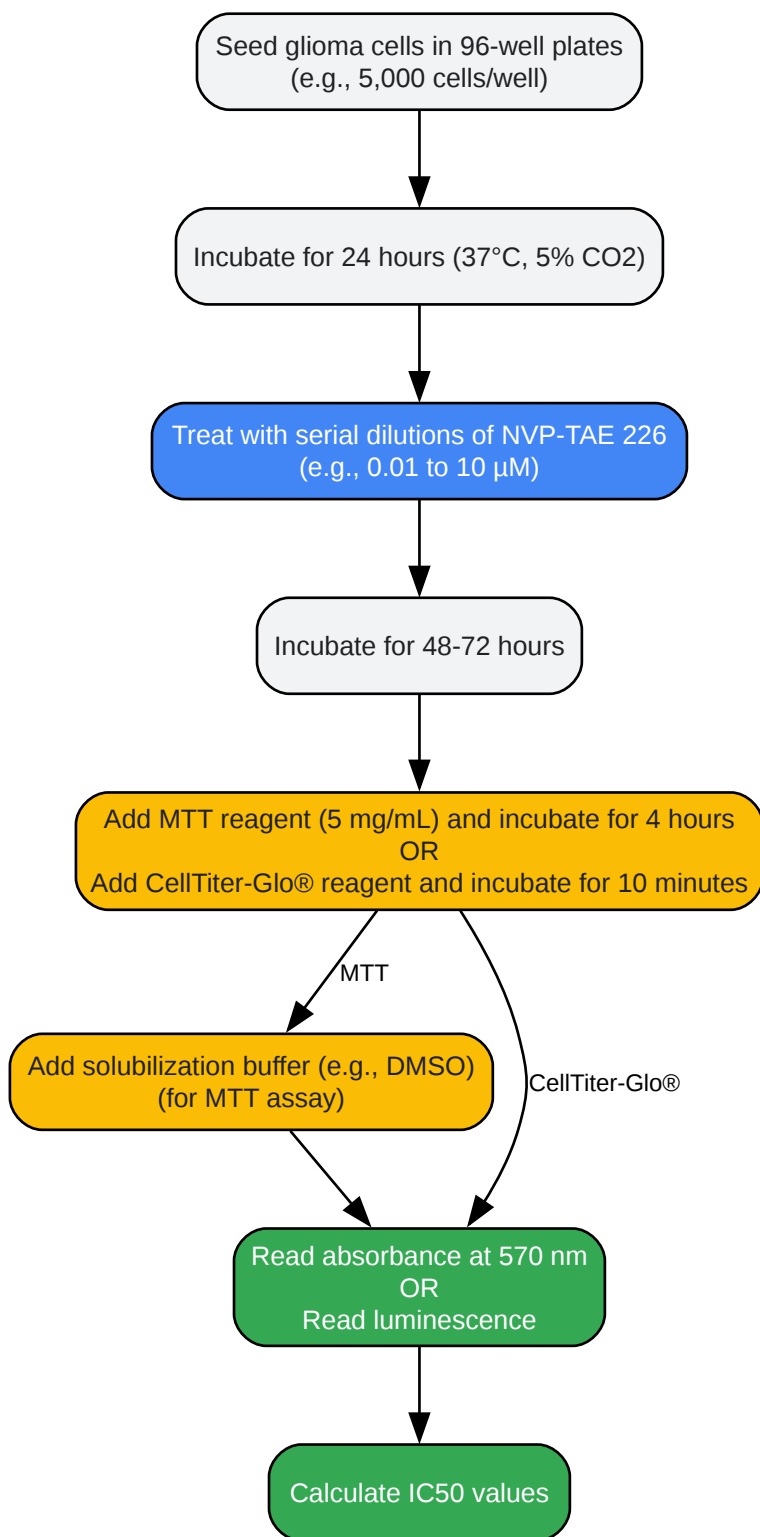
NVP-TAE 226, also known as TAE226, is a potent small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-IR).[1][2][3] In glioma, a highly aggressive form of brain tumor, both FAK and IGF-IR signaling pathways are frequently dysregulated, contributing to tumor growth, invasion, and resistance to therapy.[3][4] **NVP-TAE 226** has demonstrated significant anti-tumor activity in preclinical models of glioma by inducing cell cycle arrest, apoptosis, and inhibiting cell migration and invasion.[3][4] These application notes provide detailed protocols and working concentrations for the use of **NVP-TAE 226** in glioma cell line research.

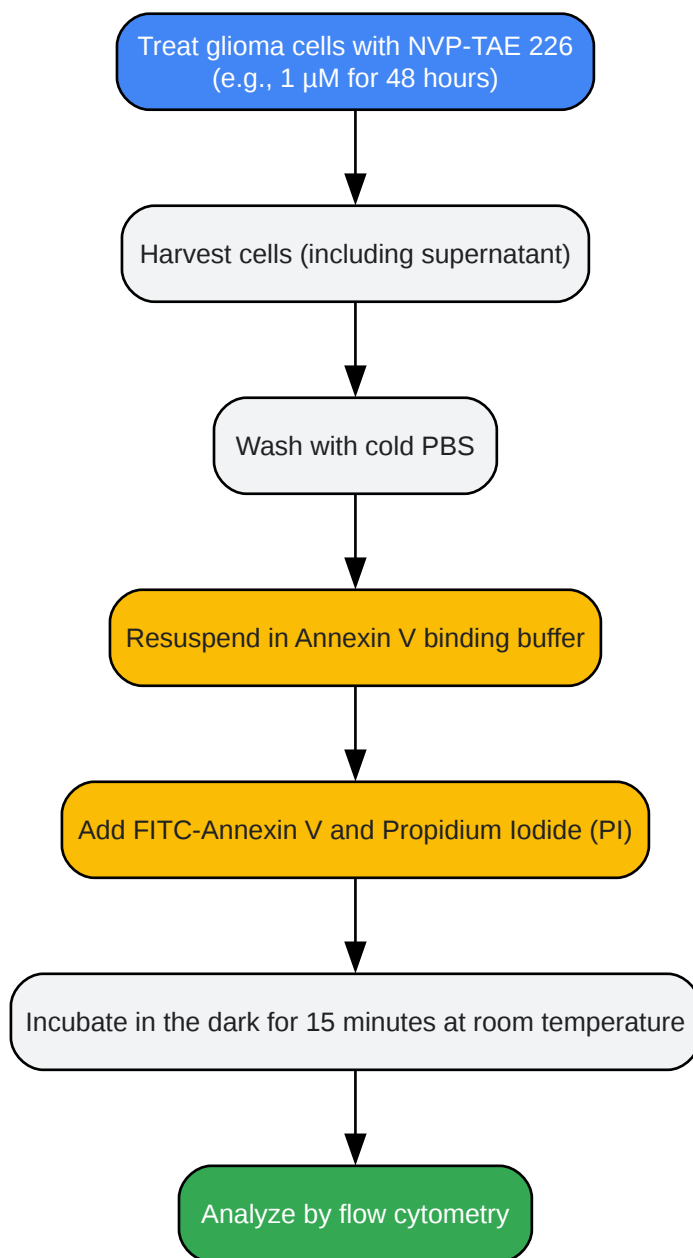
Mechanism of Action

NVP-TAE 226 is an ATP-competitive inhibitor with high potency for FAK, with an IC₅₀ of 5.5 nM.[2][5] It is also effective against Pyk2, a related kinase, and shows inhibitory activity against IGF-IR and the insulin receptor (InsR) at slightly higher concentrations.[2] In glioma cells, **NVP-TAE 226** has been shown to inhibit the autophosphorylation of FAK at Tyr(397) and the IGF-I-induced phosphorylation of IGF-IR.[1][3] This dual inhibition disrupts critical downstream

signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to glioma cell proliferation, survival, and motility.^{[1][4]} The cellular response to **NVP-TAE 226** in glioma cell lines can vary depending on their p53 status; cells with wild-type p53 tend to undergo G2-M cell cycle arrest, while those with mutant p53 are more prone to apoptosis.^{[1][6]}







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- To cite this document: BenchChem. [NVP-TAE 226 working concentration for glioma cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684528#nvp-tae-226-working-concentration-for-glioma-cell-lines]

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